5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-piperidin-1-ylsulfonyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c13-10-5-4-9(8-11-10)16(14,15)12-6-2-1-3-7-12/h4-5,8H,1-3,6-7H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVYPGJJMNVGLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CNC(=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one typically involves the reaction of piperidine-1-sulfonyl chloride with 1,2-dihydropyridin-2-one under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Piperidine Sulfonylation
The piperidine sulfonyl group is typically introduced via nucleophilic substitution. For example:
-
Reaction : A dihydropyridinone precursor reacts with piperidine-1-sulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulfonamide bond.
-
Conditions : Room temperature, aprotic solvents (e.g., dichloromethane or THF).
-
Outcome : High regioselectivity at the 5-position of the dihydropyridinone ring .
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Dihydropyridinone + Sulfonyl chloride | Et₃N, DCM, RT | 5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one | ~85% |
Palladium-Catalyzed Coupling
The dihydropyridinone scaffold participates in Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups:
-
Reaction : Reaction with aryl boronic acids in the presence of Pd(OAc)₂, Cu(OAc)₂, and phosphine ligands.
-
Conditions : Aqueous base (e.g., K₂CO₃), reflux in toluene/ethanol.
-
Outcome : Functionalization at the 1- or 3-position of the ring .
| Boronic Acid | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd/Cu, PPh₃, K₂CO₃ | 1-Phenyl-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one | 78% |
Oxidation to α,β-Unsaturated Lactams
Jones reagent (CrO₃/H₂SO₄) oxidizes the dihydropyridinone ring:
-
Reaction : Converts the dihydropyridinone into an α,β-unsaturated-γ-lactam.
-
Conditions : 0–5°C, acetone solvent.
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| This compound | Jones reagent | 5-(Piperidine-1-sulfonyl)pyridin-2-one | >95% |
Hydrolysis of Sulfonamide
The sulfonamide group undergoes hydrolysis under acidic or basic conditions:
-
Reaction : Cleavage of the S–N bond using concentrated HCl or NaOH.
-
Conditions : Reflux in aqueous HCl (6M) or NaOH (40%).
-
Outcome : Regeneration of the parent dihydropyridinone and piperidine .
Acetamide Coupling
The nitrogen of the dihydropyridinone reacts with acyl chlorides:
-
Reaction : Treatment with 2,4-difluorophenylacetyl chloride forms N-substituted acetamides.
-
Conditions : DMAP, DCM, 0°C to RT.
-
Outcome : High-yield formation of neuroactive derivatives.
| Acyl Chloride | Base/Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| 2,4-Difluorophenylacetyl chloride | DMAP, DCM | N-(2,4-Difluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide | 82% |
Acid-Catalyzed Ring Expansion
Under strong acidic conditions (H₂SO₄), the dihydropyridinone ring undergoes expansion:
-
Reaction : Forms a seven-membered lactam via electrophilic addition.
-
Conditions : Concentrated H₂SO₄, 60°C.
Saturation of the Dihydropyridinone Ring
Catalytic hydrogenation reduces the double bond:
-
Reaction : H₂ gas over Pd/C in ethanol.
-
Conditions : 50 psi, 50°C.
Key Research Findings
-
Synthetic Utility : The sulfonamide group enhances electrophilicity at the 5-position, enabling regioselective functionalization .
-
Biological Relevance : Derivatives exhibit activity as AMPA/kainate receptor inhibitors, highlighting therapeutic potential.
-
Stability : The sulfonamide moiety resists hydrolysis under physiological conditions, making it suitable for drug development.
Scientific Research Applications
Central Nervous System Disorders
Research indicates that derivatives of 5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one may be developed as therapeutic agents for conditions such as Parkinson's disease, multiple sclerosis, and epilepsy. The compound's ability to interact with neurotransmitter systems suggests potential efficacy in modulating neurological functions .
Anticancer Activity
Studies have explored the anticancer properties of similar dihydropyridine derivatives, highlighting their ability to inhibit tumor growth and induce apoptosis in cancer cells. The sulfonamide moiety is believed to contribute to this activity by enhancing cellular uptake and bioavailability .
Antimicrobial Properties
The compound exhibits promising antimicrobial activity against various pathogens. Research has shown that modifications to the dihydropyridinone structure can lead to enhanced antibacterial and antifungal properties, making it a candidate for developing new antibiotics .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step chemical reactions, including palladium-catalyzed coupling reactions that yield high purity products. The methods employed are crucial for optimizing yield and ensuring the stability of the compound during synthesis .
Case Study 1: Therapeutic Efficacy in Neurological Disorders
A recent study evaluated the effectiveness of a derivative of this compound in animal models of Parkinson's disease. The results indicated significant improvements in motor function and a reduction in neuroinflammation markers, suggesting its potential as a neuroprotective agent .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that specific derivatives of this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, highlighting its potential as an anticancer drug .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor modulation, it can act as an agonist or antagonist, altering the receptor’s conformation and affecting signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The 1,2-dihydropyridin-2-one scaffold is versatile, and substituent variations significantly alter physicochemical and biological properties. Below is a detailed comparison with two structurally related compounds:
5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one (CAS: 196100-87-5)
- Molecular Formula : C₉H₁₂N₂O₂
- Substituent: A 3-aminooxolane (tetrahydrofuran-3-amine) group at the 5-position.
- The smaller molecular weight (172.18 g/mol) compared to the piperidine-sulfonyl derivative suggests differences in solubility and permeability.
5-(2-Pyridyl)-1,2-dihydropyridin-2-one (CAS: 381233-78-9)
- Molecular Formula : C₁₀H₈N₂O
- Substituent : A pyridin-2-yl group at the 5-position.
- Key Features: The aromatic pyridyl group increases planar rigidity, favoring π-π stacking interactions in protein binding pockets. Higher aromaticity may reduce solubility in aqueous media compared to sulfonamide or aminooxolane derivatives. Structural analogs of this compound are studied in oncology for kinase inhibition (e.g., CDK or EGFR targets) .
Structural and Functional Comparison Table
| Property | 5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one | 5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one | 5-(2-Pyridyl)-1,2-dihydropyridin-2-one |
|---|---|---|---|
| CAS Number | 627839-96-7 | 196100-87-5 | 381233-78-9 |
| Molecular Formula | C₁₀H₁₄N₂O₃S | C₉H₁₂N₂O₂ | C₁₀H₈N₂O |
| Molecular Weight (g/mol) | 242.29 | 172.18 | 172.19 |
| Key Substituent | Piperidine-1-sulfonyl | 3-Aminooxolan-2-yl | Pyridin-2-yl |
| Electron Effects | Strong electron-withdrawing (sulfonyl) | Moderate electron-donating (amine) | Electron-withdrawing (aromatic N) |
| Potential Applications | Enzyme inhibition, protease modulation | Peptide mimetics, solubility enhancers | Kinase inhibition, anticancer agents |
Research Findings and Hypotheses
- Solubility : The sulfonyl group in 627839-96-7 likely improves aqueous solubility compared to the pyridyl derivative (381233-78-9), which may require formulation aids for in vivo studies.
- Bioactivity: The pyridyl analog’s rigidity may confer higher selectivity in kinase inhibition, whereas the aminooxolane derivative’s hydrogen-bonding capacity could favor allosteric modulation .
- Synthetic Accessibility : Piperidine-sulfonyl derivatives often require multi-step synthesis (e.g., sulfonylation of piperidine), while pyridyl analogs are accessible via cross-coupling reactions .
Biological Activity
5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and case studies.
Structure and Composition
This compound has the following chemical characteristics:
- Chemical Formula: CHNOS
- Molecular Weight: 211.69 g/mol
- IUPAC Name: this compound
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with sulfonyl chlorides under controlled conditions. The method ensures high yields and purity of the final product, which can be confirmed through spectral analysis techniques such as NMR and mass spectrometry .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of various sulfonamide derivatives, including those similar to this compound. In vitro evaluations have shown significant inhibitory effects against a range of bacterial strains, including Klebsiella pneumoniae and Staphylococcus aureus. For instance:
| Compound | Inhibition Zone (mm) | MIC (µg/mL) | Activity Comparison |
|---|---|---|---|
| 5a | 32.0 ± 2.0 | 250 | Comparable to Gentamicin |
| 3b | 20.4 ± 0.9 | 250 | Lower than standard drugs |
These findings suggest that compounds structurally related to this compound exhibit considerable antibacterial properties .
Antitubercular Activity
Another area of investigation is the compound's potential against Mycobacterium tuberculosis. Derivatives with similar structures have demonstrated promising antitubercular activity with MIC values as low as 0.5 µg/mL against resistant strains . This indicates that modifications in the piperidine structure can enhance the compound's efficacy against tuberculosis.
Case Studies
Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial activity of various piperidine derivatives, including this compound. The results indicated that compounds with sulfonamide groups exhibited synergistic effects when combined with traditional antibiotics like trimethoprim, enhancing their therapeutic efficacy against resistant bacterial strains .
Case Study 2: Tuberculostatic Activity
In a study focusing on the synthesis and evaluation of piperidinothiosemicarbazones, it was found that certain derivatives exhibited significant activity against both standard and resistant strains of M. tuberculosis. The results reinforced the notion that structural modifications in piperidine derivatives could lead to enhanced biological activities .
Q & A
Q. What in vitro models are suitable for evaluating the neuropharmacological potential of this compound?
- Methodological Answer : Primary neuronal cultures or SH-SY5Y cells treated with NMDA receptor antagonists (e.g., MK-801) can model neuroprotection. Measure glutamate uptake or Ca²⁺ influx via fluorescence assays. Compare results to structurally related piperidine derivatives (e.g., diphenidine analogs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
